

Application Notes & Protocol: Preparation of Nutrient Agar Plates for Bacterial Growth

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Compound of Interest

Compound Name: Agar

Cat. No.: B569324

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Introduction

Nutrient **agar** is a fundamental and widely utilized general-purpose medium for the cultivation of a broad range of non-fastidious bacteria and for the enumeration of microorganisms in various samples, including water, food, and dairy products.[1][2] Its simple formulation provides the necessary nutrients for the growth of many common microorganisms.[3] This document provides a detailed protocol for the preparation of nutrient **agar** plates, intended for use by researchers, scientists, and drug development professionals to ensure consistency and sterility in microbiological applications.

Principle

Nutrient **agar** provides essential nutrients for bacterial growth. Peptone and beef extract are the primary sources of amino acids, nitrogen, vitamins, and carbon.[3][4] Sodium chloride maintains the osmotic equilibrium of the medium, while **agar** serves as the solidifying agent.[3][5] The final pH is adjusted to be near neutral, which is optimal for the growth of most bacteria.[5]

Quantitative Data Summary

The following tables summarize the standard composition and sterilization parameters for the preparation of nutrient **agar**.

Table 1: Standard Composition of Nutrient **Agar**

Component	Amount per 1000 mL of Distilled Water	Purpose
Dehydrated Nutrient Agar Powder	28 g[3][5][6]	Complete medium containing all necessary components.
or		
Peptone	5.0 g[7]	Source of amino acids and nitrogen.[3]
Beef Extract	3.0 g[7]	Source of vitamins, carbohydrates, and salts.[5]
Sodium Chloride	5.0 g[7]	Maintains osmotic balance.[3][5]
Agar	15.0 g[7]	Solidifying agent.[3][5]

Table 2: Sterilization and Processing Parameters

Parameter	Value
Autoclave Temperature	121°C[3][5][6]
Autoclave Pressure	15 lbs[3]
Autoclave Time	15-20 minutes[3][8][9]
Cooling Temperature (before pouring)	45-50°C[10]
pH of final medium	7.4 ± 0.2 at 25°C[3]

Experimental Protocol

This protocol details the step-by-step methodology for preparing sterile nutrient **agar** plates.

Materials and Equipment

- Dehydrated nutrient **agar** powder or individual components (peptone, beef extract, sodium chloride, **agar**)

- Distilled or deionized water
- Glass flask or beaker (e.g., 1 L or 2 L Erlenmeyer flask)
- Weighing balance and weigh boats
- Magnetic stirrer and stir bar or glass stirring rod
- Hot plate or heating mantle
- Autoclave
- Sterile Petri dishes (90 mm diameter)
- pH meter or pH indicator strips
- Laminar flow hood or a clean, draft-free area
- Heat-resistant gloves
- Aluminum foil

Procedure

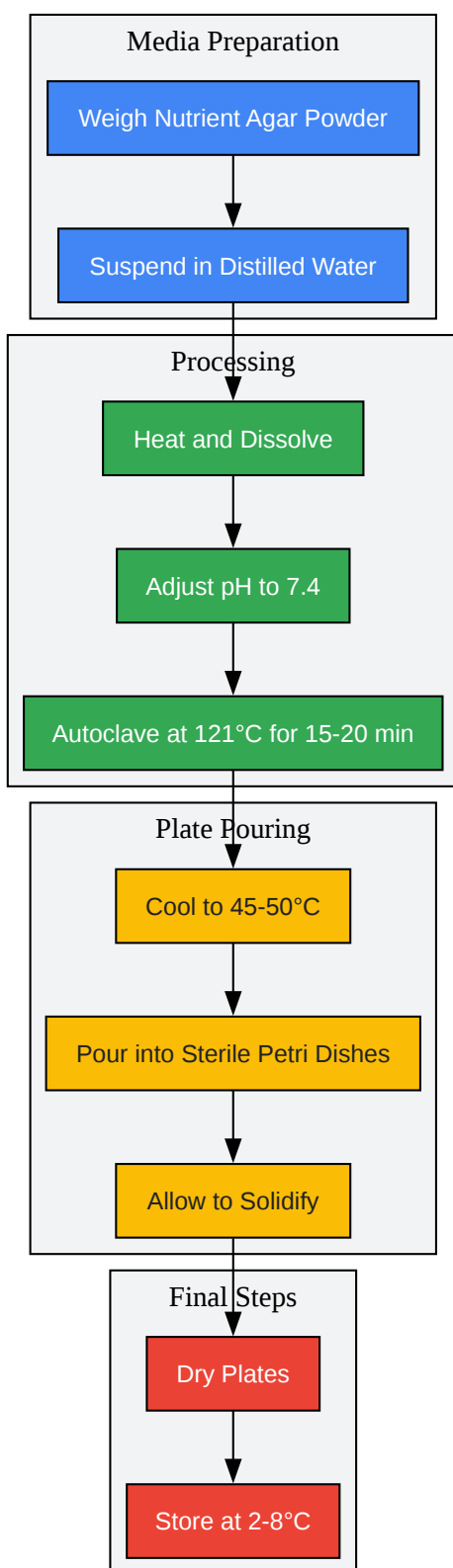
- Media Preparation:
 - Accurately weigh 28 g of dehydrated nutrient **agar** powder for every 1000 mL of distilled water.[\[3\]](#)[\[5\]](#)[\[6\]](#) Alternatively, weigh the individual components as listed in Table 1.
 - Suspend the powder in the distilled water within a flask that is at least twice the volume of the medium to prevent boiling over.
 - Add a magnetic stir bar to the flask.
- Dissolution:
 - Place the flask on a hot plate with a magnetic stirrer.

- Heat the mixture while stirring continuously to ensure the **agar** is completely dissolved.^[5] Bring the solution to a boil, ensuring that all particles are dissolved and the solution is clear.
- pH Adjustment:
 - Allow the medium to cool slightly before checking the pH.
 - Calibrate the pH meter and measure the pH of the medium. Adjust the pH to 7.4 ± 0.2 using 1N HCl or 1N NaOH if necessary.^[3]
- Sterilization:
 - Cover the mouth of the flask with aluminum foil.
 - Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.^{[3][5][6][9]}
- Pouring the Plates:
 - After autoclaving, carefully remove the flask from the autoclave using heat-resistant gloves and allow it to cool in a water bath or on a benchtop to approximately 45-50°C.^[10] Swirl the flask gently to ensure a uniform temperature.
 - Working in a laminar flow hood or a sterile environment, lift the lid of a sterile Petri dish at an angle and pour approximately 20-25 mL of the molten **agar** into each plate.
 - Gently swirl the plate to ensure the **agar** covers the entire bottom surface.
 - Leave the plates undisturbed on a level surface to allow the **agar** to solidify completely.
- Drying and Storage:
 - Once solidified, the plates can be placed in an incubator at a low temperature (e.g., 37°C) for a short period to dry any excess condensation on the surface.^[3]
 - Store the prepared plates inverted (**agar** side up) in a sealed plastic bag at 2-8°C until use. Properly stored plates can be kept for several weeks.

Quality Control

- Sterility Check: Incubate a representative sample of the prepared plates at 37°C for 24-48 hours to check for any microbial contamination. No growth should be observed.
- Performance Testing: Inoculate a plate with a known non-fastidious bacterial strain (e.g., *Escherichia coli* ATCC 25922 or *Staphylococcus aureus* ATCC 25923) to confirm that the medium supports growth.[\[11\]](#)
- Appearance: The final solidified medium should be light yellow and clear to slightly opalescent.[\[3\]](#)

Experimental Workflow Diagram



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Caption: Workflow for Preparing Nutrient **Agar** Plates.

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